molecular formula C21H25ClN6O2 B1684468 カピバセルチブ CAS No. 1143532-39-1

カピバセルチブ

カタログ番号: B1684468
CAS番号: 1143532-39-1
分子量: 428.9 g/mol
InChIキー: JDUBGYFRJFOXQC-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カピバセチブは、Truqapというブランド名で販売されている、セリン/スレオニンタンパク質キナーゼAKTの経口投与可能な低分子阻害剤です。主にホルモン受容体陽性、ヒト上皮成長因子受容体2陰性、局所進行または転移性乳がんの治療に使用されます。 カピバセチブは、PIK3CA、AKT1、またはPTEN遺伝子の特定の遺伝子変異を持つ患者において特に有効です .

科学的研究の応用

カピバセチブは、次のような幅広い科学研究の応用を持っています。

作用機序

カピバセチブは、セリン/スレオニンタンパク質キナーゼAKTの活性を阻害することによって作用します。AKTは、細胞の成長、生存、および代謝に関与するホスファチジルイノシトール3キナーゼ(PI3K)/AKT経路の重要な調節因子です。AKTを阻害することによって、カピバセチブは癌細胞の増殖と生存を促進するシグナル伝達経路を破壊します。 これは、アポトーシスの誘導と腫瘍の成長の阻害につながります .

分子標的と経路:

6. 類似の化合物との比較

カピバセチブは、次のような他の類似の化合物と比較されます。

    アルペリシブ: 乳がん治療におけるフルベストラントとの併用で使用される別のPI3K阻害剤。

    エベロリムス: がん治療に使用されるmTOR阻害剤。

    イパタセチブ: 同じ用途を持つ別のAKT阻害剤。

ユニークさ: カピバセチブは、AKTの複数のアイソフォーム(AKT1、AKT2、およびAKT3)を標的とする能力と、特定の遺伝子変異を有する腫瘍における有効性により、がん治療においてユニークで貴重な治療選択肢となります .

生化学分析

Biochemical Properties

Capivasertib functions as an inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). By inhibiting these kinases, capivasertib prevents the phosphorylation of downstream AKT substrates, which are crucial for various cellular processes such as cell division, apoptosis, and metabolism . The interaction of capivasertib with AKT is highly specific, as the drug is designed to fit precisely into the active site of the kinase, thereby blocking its activity .

Cellular Effects

Capivasertib has profound effects on cellular processes. It inhibits the AKT signaling pathway, which is often overactive in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, capivasertib affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to decrease glucose uptake and glycolysis in cancer cells, thereby reducing their energy supply .

Molecular Mechanism

The molecular mechanism of capivasertib involves its binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of AKT substrates, which are involved in various cellular processes. By blocking AKT activity, capivasertib disrupts cell survival signals, leading to increased apoptosis and reduced cell proliferation . Furthermore, capivasertib has been shown to affect gene expression by inhibiting the transcription of genes involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of capivasertib have been observed to change over time. The drug is administered on an intermittent schedule (four days on, three days off) to balance efficacy and tolerability . Over time, capivasertib has been shown to maintain its stability and effectiveness in inhibiting AKT activity. Long-term studies have demonstrated that capivasertib can lead to sustained inhibition of tumor growth and progression .

Dosage Effects in Animal Models

In animal models, the effects of capivasertib vary with different dosages. At lower doses, capivasertib effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as diarrhea, rash, and increased blood glucose levels have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing side effects.

Metabolic Pathways

Capivasertib is primarily metabolized by the enzymes CYP3A4 and UGT2B7 . These enzymes facilitate the breakdown of capivasertib into its metabolites, which are then excreted from the body. The metabolic pathways of capivasertib are crucial for its clearance and overall pharmacokinetics .

Transport and Distribution

Capivasertib is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including tumors . The drug’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes . Capivasertib’s localization within tissues is essential for its therapeutic effects, as it needs to reach the target cells to inhibit AKT activity effectively.

Subcellular Localization

Capivasertib’s subcellular localization is primarily within the cytoplasm, where it interacts with AKT. The drug’s ability to localize within the cytoplasm is crucial for its inhibitory effects on AKT activity . Additionally, capivasertib may undergo post-translational modifications that influence its localization and activity within cells .

準備方法

合成経路および反応条件: カピバセチブは、重要な中間体の形成を含む複数段階のプロセスによって合成されます。 反応条件には、通常、有機溶媒、触媒、および制御された温度が含まれ、高い収率と純度が確保されます .

工業生産方法: 工業環境では、カピバセチブの生産には、自動反応器と厳格な品質管理対策を使用した大規模化学合成が含まれます。このプロセスは、不純物を最小限に抑え、最終製品の均一性を確保するために最適化されています。 クロマトグラフィーなどの高度な精製技術の使用は、目的の純度レベルを実現するために一般的です .

化学反応の分析

反応の種類: カピバセチブは、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件:

形成される主な生成物: これらの反応から形成される主な生成物には、薬理学的特性が変化したカピバセチブのさまざまな誘導体が含まれます。 これらの誘導体は、しばしば治療上の可能性について研究されています .

類似化合物との比較

Capivasertib is compared with other similar compounds, such as:

    Alpelisib: Another PI3K inhibitor used in combination with fulvestrant for breast cancer treatment.

    Everolimus: An mTOR inhibitor used in cancer therapy.

    Ipatasertib: Another AKT inhibitor with similar applications.

Uniqueness: Capivasertib’s ability to target multiple isoforms of AKT (AKT1, AKT2, and AKT3) and its efficacy in tumors with specific genetic alterations make it a unique and valuable therapeutic option in cancer treatment .

特性

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBGYFRJFOXQC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150710
Record name AZD-5363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143532-39-1
Record name AZD-5363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1143532391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capivasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-5363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPIVASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFR23M21IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

TFA (0.7 mL) was added to a suspension of tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate (Intermediate 36) (175 mg, 0.33 mmol) in dichloromethane (7 mL) under argon. The resulting solution was stirred at 20° C. for 16 hours. The solvents were removed in vacuo and the reaction mixture was purified by preparative HPLC using a Waters X-Bridge reverse-phase column (C-18, 5 microns silica, 19 mm diameter, 100 mm length) with decreasingly polar mixtures of water (containing 0.2% ammonium carbonate) and acetonitrile as eluent. The pure fractions were evaporated to dryness to afford 4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (99 mg, 69.8%) as a white powder.
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Intermediate 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capivasertib
Reactant of Route 2
Capivasertib
Reactant of Route 3
Capivasertib
Reactant of Route 4
Reactant of Route 4
Capivasertib
Reactant of Route 5
Reactant of Route 5
Capivasertib
Reactant of Route 6
Capivasertib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。